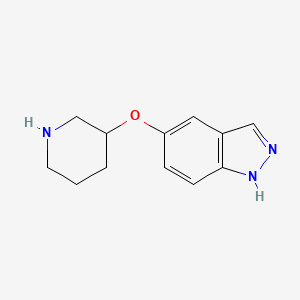

5-(Piperidin-3-yloxy)-1H-indazole

Vue d'ensemble

Description

5-(Piperidin-3-yloxy)-1H-indazole, also known as 5-Piperidin-3-yloxy-1H-indazole or 5-PIPOI, is a synthetic compound that has been studied for its potential applications in various areas of scientific research. It is an indazole derivative, a type of heterocyclic compound that is composed of a six-membered ring containing two nitrogen atoms. 5-PIPOI has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery.

Applications De Recherche Scientifique

Piperazine and Piperidine Derivatives in Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives, including compounds related to 5-(Piperidin-3-yloxy)-1H-indazole, are significant in medicinal chemistry. The synthesis of novel compounds in this category, like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been achieved through efficient processes, and these compounds are characterized by spectral analysis. Their potential applications are explored through docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

Ligands for Human Dopamine Receptors

3-(4-Piperidinyl)-5-arylpyrazoles, compounds structurally similar to this compound, have been found to selectively target cloned human dopamine D4 receptors. These compounds also exhibit affinity at voltage-sensitive ion channels. Incorporation of piperazine into the indazole structures leads to high affinity, selective, and orally bioavailable ligands for dopamine receptors, with improved selectivity over ion channels (Collins et al., 1998).

Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1)

N-1-substituted indazole-3-carboxamide derivatives, which may include structures related to this compound, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This includes the synthesis of compounds like 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide, indicating potential therapeutic applications in conditions like diabetes (Patel et al., 2012).

Antimicrobial Activity

Compounds containing piperidine or pyrrolidine rings, such as 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, have been synthesized and shown strong antimicrobial activity. These findings highlight the potential of piperidine-indazole derivatives in antimicrobial applications (Krolenko, Vlasov, & Zhuravel, 2016).

5-HT Receptor Antagonists and Agonists

Derivatives of indazole, similar in structure to this compound, have been explored as antagonists and agonists for various 5-HT receptors. These include compounds like 1-(1-methylethyl)-N-[2-[4-[(tricyclo[3.3.1.1(3, 7)]dec-1-ylcarbonyl)amino]-1-piperidinyl]ethyl]-1H-indazole-3- carboxamide, indicating their potential in treating neurological and psychiatric disorders (Schaus et al., 1998).

Mécanisme D'action

Target of Action

Piperidine derivatives, which include 5-(piperidin-3-yloxy)-1h-indazole, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological and pharmacological activities .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Analyse Biochimique

Biochemical Properties

5-(Piperidin-3-yloxy)-1H-indazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression, particularly in the G1 and S phases .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines such as MCF-7 and HCT-116, this compound exhibits cytotoxic effects by inducing apoptosis and cell cycle arrest . The compound affects the expression of genes involved in apoptosis, such as BAX and BCL-2, and modulates signaling pathways like the PI3K/AKT pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, leading to enzyme inhibition . This binding disrupts the phosphorylation of downstream targets, which is essential for cell cycle progression. Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic markers . These molecular interactions collectively contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cell proliferation and consistent induction of apoptosis . In in vivo studies, the compound’s effects may vary due to metabolic processes and interactions with other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects is dose-dependent, and careful dosage optimization is necessary to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels . Understanding these metabolic interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is essential for understanding the compound’s pharmacodynamics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its efficacy and specificity . Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic uses .

Propriétés

IUPAC Name |

5-piperidin-3-yloxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-11(8-13-5-1)16-10-3-4-12-9(6-10)7-14-15-12/h3-4,6-7,11,13H,1-2,5,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSDKFJPDIYXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629066 | |

| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478831-60-6 | |

| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

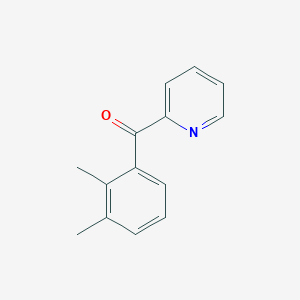

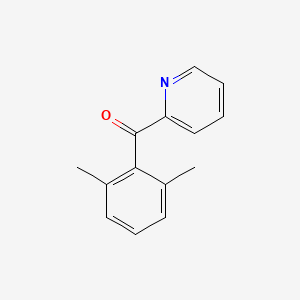

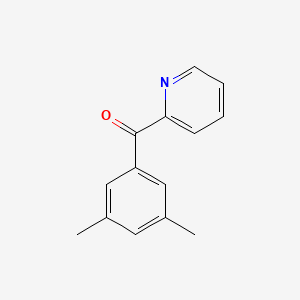

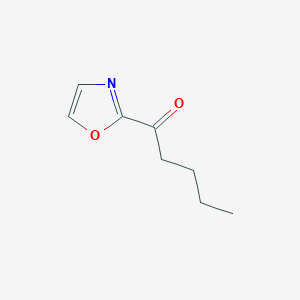

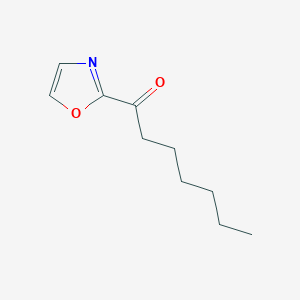

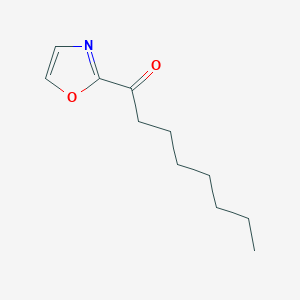

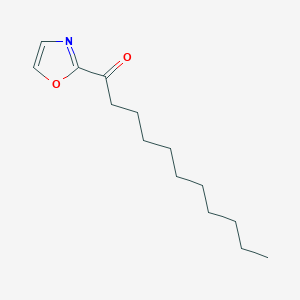

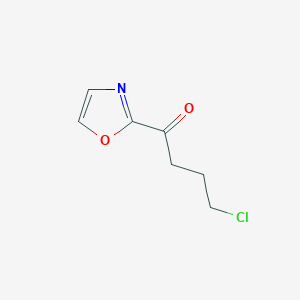

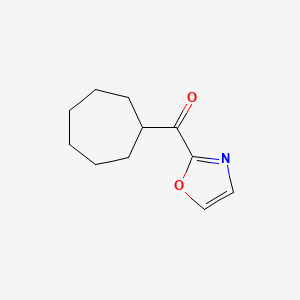

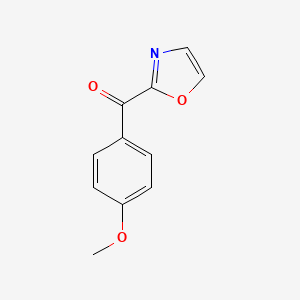

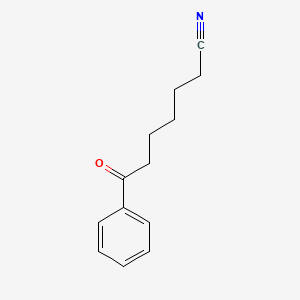

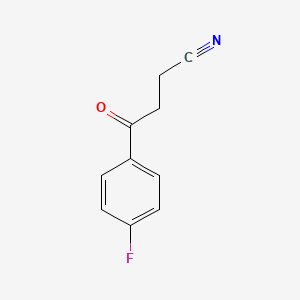

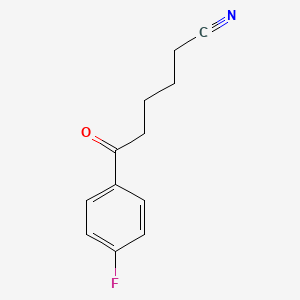

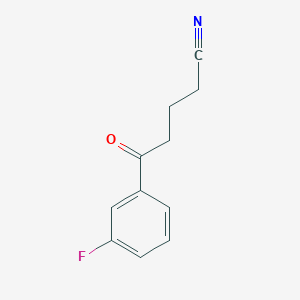

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.